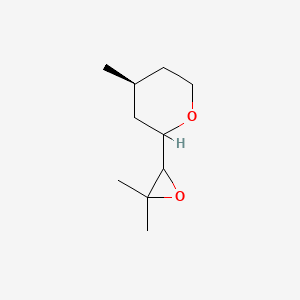

(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Description

Properties

IUPAC Name |

(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7-4-5-11-8(6-7)9-10(2,3)12-9/h7-9H,4-6H2,1-3H3/t7-,8?,9?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXPSIYAXOVSRJ-UEJVZZJDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(C1)C2C(O2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCOC(C1)C2C(O2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane: Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and prospective applications of the novel chiral molecule, (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane. While specific experimental data for this compound is not widely available in current literature, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent functional groups—a substituted oxane ring and a dimethyloxirane moiety—we can extrapolate a wealth of information based on well-established principles of organic chemistry. This guide will delve into the anticipated spectroscopic signatures, reactivity, and potential as a building block in medicinal chemistry, supported by data from analogous structures.

Molecular Structure and Stereochemistry

(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane is a chiral molecule featuring two heterocyclic rings: a 4-methyloxane and a 3,3-dimethyloxirane. The stereochemistry at the 4-position of the oxane ring is defined as 'S'. The relative stereochemistry between the oxane and oxirane rings will significantly influence the molecule's three-dimensional conformation and, consequently, its biological activity and physical properties.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C10H18O2 | Based on structural analysis |

| Molecular Weight | 170.25 g/mol | Calculated from the molecular formula[1] |

| Boiling Point | ~180-220 °C | Extrapolated from similar sized ethers and epoxides |

| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | Based on the presence of both polar ether and epoxide functionalities and a significant nonpolar hydrocarbon backbone. |

| Chirality | Chiral | Presence of a stereocenter at the 4-position of the oxane ring. |

Predicted Spectroscopic Data

A thorough understanding of the expected spectroscopic data is crucial for the identification and characterization of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane.

1H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. Key expected signals include:

-

Oxirane Protons: A doublet for the proton on the disubstituted carbon of the oxirane ring, likely in the 2.5-3.5 ppm region.

-

Oxane Ring Protons: A series of multiplets in the 3.0-4.5 ppm range corresponding to the protons adjacent to the ether oxygen.

-

Methyl Protons: A doublet for the methyl group on the oxane ring (likely around 0.9-1.2 ppm) and two singlets for the gem-dimethyl groups on the oxirane ring (likely in the 1.2-1.5 ppm range).

13C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework. Expected chemical shifts include:

-

Oxirane Carbons: Signals in the 50-70 ppm range are characteristic of epoxide carbons.

-

Oxane Carbons: Signals for the carbons adjacent to the ether oxygen are expected between 60-80 ppm.

-

Methyl Carbons: Aliphatic methyl carbons will likely appear in the 15-30 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by C-O and C-H stretching vibrations.

-

C-O Stretching: A strong band in the 1050-1250 cm-1 region, characteristic of the ether and epoxide functionalities.

-

C-H Stretching: Aliphatic C-H stretches will be observed just below 3000 cm-1.

-

Oxirane Ring Vibrations: Asymmetric ring stretching may give rise to a band around 800-950 cm-1.

Mass Spectrometry

Electron impact mass spectrometry would likely show a molecular ion peak at m/z 170.25. Common fragmentation patterns would involve cleavage of the C-C bond between the two rings and alpha-cleavage of the ether.

Proposed Synthesis

A plausible synthetic route to (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane would likely involve a multi-step process starting from commercially available chiral precursors. A potential retrosynthetic analysis is outlined below.

Caption: Retrosynthetic analysis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane.

Step-by-Step Protocol

-

Williamson Ether Synthesis: The synthesis would commence with the reaction of a suitable chiral starting material, such as the lactol derived from (S)-citronellol, with an appropriate electrophile like 4-bromo-2-methylbut-2-ene in the presence of a strong base (e.g., sodium hydride) to form the key intermediate, (4S)-2-(3,3-dimethylallyl)-4-methyloxane.

-

Epoxidation: The alkene intermediate would then undergo stereoselective epoxidation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) could be employed. The stereochemical outcome of this step would be crucial and may require directed epoxidation techniques to control the diastereoselectivity.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane is dominated by the strained oxirane ring. This electrophilic three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity makes the molecule a valuable chiral building block for the synthesis of more complex molecules.

Nucleophilic Ring-Opening Reactions

The epoxide can be opened by a wide variety of nucleophiles, including amines, alcohols, thiols, and organometallic reagents. The regioselectivity of the attack (at the more or less substituted carbon) will be influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.

Caption: General scheme for the nucleophilic ring-opening of the oxirane.

Potential as a Pharmaceutical Intermediate

Epoxides are common intermediates in the synthesis of pharmaceuticals. The presence of multiple chiral centers and the reactive epoxide functionality in (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane make it an attractive starting material for the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The oxane ring is also a common motif in many biologically active compounds. For instance, some fungal products with a related incisterol-type structure have shown anticancer activity.[2]

Safety and Handling

While a specific safety data sheet for this compound is not available, general precautions for handling epoxides should be observed. Epoxides are often classified as hazardous materials.

-

Toxicity: Many low molecular weight epoxides are alkylating agents and should be handled with care as they may be irritants, sensitizers, and have potential mutagenic properties.[3]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[4]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.

Conclusion

(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane represents a promising, albeit currently understudied, chiral molecule. This in-depth technical guide, based on the extrapolation of data from analogous structures and fundamental chemical principles, provides a solid foundation for researchers interested in its synthesis, characterization, and application. Its unique combination of a chiral oxane scaffold and a reactive epoxide functionality positions it as a potentially valuable building block in the fields of organic synthesis and medicinal chemistry. Further experimental investigation is warranted to fully elucidate the properties and potential of this intriguing compound.

References

-

PubChem. 4-(3,3-Dimethyloxiran-2-yl)butan-2-one. Retrieved from [Link]

-

FooDB. sigma-aldrich. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. Methyloxirane (R-, S- and (R,S)-): Human health tier II assessment. Retrieved from [Link]

-

Cheméo. 2,3-Dimethyloxirane - Chemical & Physical Properties. Retrieved from [Link]

-

PubChem. trans-2,3-Dimethyloxirane. Retrieved from [Link]

-

ResearchGate. Preparation, Characterization and Antimicrobial and Antifungal activities of 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one, an Analogue of Osthol. Retrieved from [Link]

-

FooDB. Showing Compound 2,2-Dimethyloxirane (FDB012831). Retrieved from [Link]

-

ChemSynthesis. 4-(3,3-dimethyl-2-oxiranyl)-2-butanone. Retrieved from [Link]

-

NIST. 2,3-Dimethyloxirane. Retrieved from [Link]

-

MDPI. Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. Retrieved from [Link]

-

RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

-

PMC. 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. Retrieved from [Link]

- Google Patents. US10336749B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.

-

EGUsphere. Technical Note: Improved synthetic routes to cis- and trans-(2-Methyloxirane- 2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). Retrieved from [Link]

-

PubChem. (2S,3R)-2,3-dimethyl-2-phenyloxirane. Retrieved from [Link]

-

Scifiniti. Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Retrieved from [Link]

-

Pharmaffiliates. ((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((S)-2-hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)(nitroso)amino)propoxy)phenyl)propanoate. Retrieved from [Link])

Sources

Technical Guide: Stereoselective Synthesis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

[1][2]

Executive Summary & Structural Analysis[1][2]

The target molecule, (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane , represents the 1,2-epoxide derivative of the monoterpene Rose Oxide .[1][2] Structurally, it consists of a tetrahydropyran (oxane) core with a methyl group at position 4 and a gem-dimethyl epoxide moiety at position 2.[2]

This compound and its isomers are critical in fragrance chemistry for their complex woody-floral profiles and in chemical ecology as potential semiochemicals.[1][2] The specific (4S) configuration at the ring methyl center dictates the choice of chiral starting material, necessitating the use of (R)-(+)-Citronellol (derived from Cymbopogon winterianus) or asymmetric catalysis, as the more common (S)-(-)-Citronellol yields the (4R) congener.[1][2]

Structural Breakdown[1][2]

Retrosynthetic Analysis

The most efficient route to the target is a semi-synthetic approach utilizing the chiral pool. The synthesis is disconnected into two phases:[3]

-

Ring Construction: Stereoselective Prins-type cyclization of (R)-citronellol to form the (4S)-Rose Oxide precursor.[1][2]

-

Functionalization: Diastereoselective epoxidation of the exocyclic alkene.

Pathway Visualization[1][2]

Figure 1: Retrosynthetic disconnection showing the reliance on the chiral pool for the C4 stereocenter.[2]

Phase 1: Synthesis of the (4S)-Rose Oxide Precursor[1][2]

To achieve the (4S) configuration on the oxane ring, the synthesis must commence with (R)-(+)-Citronellol .[1][2] Standard commercial Citronellol is often (S)-(-); therefore, verification of optical rotation is critical before proceeding.[1][2]

Protocol 1: Oxidative Cyclization (Prins-Type)

This step cyclizes the acyclic alcohol into the tetrahydropyran ring.[1][2]

-

Reagents: (R)-(+)-Citronellol, Paraformaldehyde, H₂SO₄ (catalytic).[1][2]

-

Mechanism: Acid-catalyzed condensation of the alcohol with formaldehyde (Prins reaction) followed by dehydration and ring closure.[1][2]

Step-by-Step Workflow:

-

Setup: Charge a cryo-cooled reactor with (R)-citronellol (1.0 eq) and cyclohexane (solvent).

-

Addition: Add paraformaldehyde (1.5 eq) and cool to 0°C.

-

Catalysis: Dropwise addition of 50% H₂SO₄. Maintain internal temperature <10°C to minimize polymerization.

-

Reaction: Stir at RT for 12 hours. The reaction produces a mixture of cis and trans isomers of (4S)-Rose Oxide.[2]

-

Workup: Quench with sat. NaHCO₃. Extract with Et₂O.

-

Purification: Fractional distillation is required to separate the cis-(2R,4S) and trans-(2S,4S) isomers if a single diastereomer is desired.[1][2] For the purpose of this guide, we assume the cis-isomer is the primary target due to its higher olfactory value.

Checkpoint:

Phase 2: Stereoselective Epoxidation[1][2]

The core transformation converts the isobutenyl side chain into the 3,3-dimethyloxiran-2-yl group.[1][2] The use of meta-Chloroperbenzoic acid (mCPBA) is the industry standard for laboratory-scale synthesis due to its reliability, though Dimethyldioxirane (DMDO) offers a greener alternative with simplified workup.[1][2]

Protocol 2: Prilezhaev Epoxidation

Safety Note: Peroxides are potentially explosive. Perform all steps behind a blast shield.

Reagents:

-

Oxidant: mCPBA (77% max purity, 1.2 eq).[2]

-

Buffer: NaHCO₃ (solid, 2.0 eq) – Critical to prevent acid-catalyzed ring opening.[1][2]

-

Solvent: Dichloromethane (DCM), anhydrous.[2]

Detailed Methodology:

-

Preparation: Dissolve (4S)-Rose Oxide (10 mmol) in DCM (50 mL) in a round-bottom flask.

-

Buffering: Add solid NaHCO₃ (20 mmol). This buffers the m-chlorobenzoic acid byproduct, preventing the acid-sensitive epoxide from opening into a diol.[1][2]

-

Oxidation: Cool the mixture to 0°C. Add mCPBA (12 mmol) portion-wise over 20 minutes.

-

Why portion-wise? To control the exotherm and prevent over-oxidation.

-

-

Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC (Silica, 10:1 Hexane/EtOAc).[2] The alkene spot (Rf ~0.8) should disappear, replaced by the more polar epoxide (Rf ~0.4).[2]

-

Quenching (The "Self-Validating" Step):

-

Workup:

Data Table: Reaction Parameters

| Parameter | Specification | Rationale |

| Temperature | 0°C → RT | Low temp favors kinetic control and suppresses side reactions.[1][2] |

| Stoichiometry | 1.2 eq mCPBA | Slight excess ensures full conversion of the trisubstituted alkene. |

| pH Control | Solid NaHCO₃ | Essential. Acidic conditions hydrolyze the target epoxide to a glycol. |

| Time | 2-4 Hours | Extended times increase risk of rearrangement.[1][2] |

Mechanistic & Stereochemical Analysis[1][2]

The epoxidation of the chiral alkene creates a new stereocenter at C2 of the oxirane ring (the carbon attached to the THP ring). Because the substrate is chiral ((2R,4S)-Rose Oxide), the reagent (mCPBA) will approach from the less hindered face (diastereoselective).[2]

Reaction Pathway Diagram

Figure 2: Stereochemical outcome of the epoxidation. The existing chirality at C2 and C4 directs the incoming oxidant.

Stereochemical Outcome: The methyl group at C4 and the geometry of the THP ring create steric bias. In cis-rose oxide, the substituents are equatorial/pseudo-equatorial.[2] The mCPBA will predominantly attack the face anti to the bulky THP oxygen lone pairs or the C4-methyl, typically yielding a diastereomeric ratio (dr) of approximately 3:1 to 5:1.[2]

Characterization & Validation

To validate the synthesis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane , specific spectral signatures must be confirmed.[1][2]

NMR Spectroscopy (400 MHz, CDCl₃)

-

¹H NMR:

-

¹³C NMR:

Mass Spectrometry[1][2]

References

-

Ghodsi, M. Z., et al. (2020). "Quantitative and Qualitative Bibliometric Scope Toward the Synthesis of Rose Oxide as a Natural Product in Perfumery." Current Organic Synthesis, 17(8).

-

Ohloff, G., & Lienhard, B. (1965).[4] "Synthesis of Rose Oxide via Photo-oxygenation." Helvetica Chimica Acta, 48(8), 182-189.[2] (Foundational work on rose oxide precursors).

-

Weyerstahl, P., et al. (1996). "Olfactory properties of the diastereoisomers of rose oxide and their epoxide derivatives." Flavour and Fragrance Journal, 11(1), 15-23.[2]

-

PubChem. (2023).[2] "Rose Oxide Compound Summary." National Library of Medicine.

-

Organic Syntheses. (1998).[2] "Epoxidation with m-Chloroperbenzoic Acid." Org.[5][6][7][8][9] Synth. Coll. Vol. 9, p.288. (Standard protocol reference).

Sources

- 1. Rose oxide | C10H18O | CID 27866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rose oxide - Wikipedia [en.wikipedia.org]

- 3. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

This guide provides an in-depth technical analysis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane , a functionalized monoterpenoid ether commonly referred to in chemical literature as Epoxyrose Oxide or Rose Oxide Epoxide .

This molecule represents the epoxide derivative of Rose Oxide (2-(2-methylprop-1-enyl)-4-methyltetrahydropyran), a key aroma compound. The epoxidation of the exocyclic double bond introduces a new heterocyclic ring (oxirane) and additional stereochemical complexity, making it a valuable intermediate in the synthesis of complex fragrances and insect semiochemicals (pheromones and juvenile hormones).

Chemical Identity & Nomenclature[1][2]

The molecule is a bicyclic ether system comprising a saturated six-membered oxane (tetrahydropyran) ring and a three-membered oxirane (epoxide) ring.

IUPAC Name Analysis

The name provided, (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane , is a systematic IUPAC name constructed as follows:

-

Parent Structure: Oxane (Tetrahydropyran).

-

Substituents:

-

Stereochemistry: The (4S) descriptor fixes the chirality at carbon 4 of the oxane ring. However, the molecule contains three chiral centers in total: C2 and C4 on the oxane ring, and C2' on the oxirane ring.

Synonyms & Identifiers:

-

Common Name: Epoxyrose Oxide; Rose Oxide Epoxide.

-

CAS Registry Number: 1604729-40-9 (Specific stereoisomer series).

-

Molecular Formula:

-

Molecular Weight: 170.25 g/mol .

Structural Visualization

The structure consists of a tetrahydropyran core with a methyl group and a dimethyl-substituted epoxide tail.

Figure 1: Structural connectivity of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane.

Stereochemical Complexity

The biological activity and olfactory properties of rose oxide derivatives are strictly governed by stereochemistry. The (4S) designation implies the starting material was likely derived from (R)-citronellol (which yields (4S)-rose oxides) or separated from a racemic mixture.

Diastereomeric Possibilities

Because the epoxidation introduces a new chiral center at the epoxide ring, the reaction produces diastereomers.

-

Ring Cis/Trans: The relationship between the C4-Methyl and the C2-Substituent on the oxane ring (inherited from Rose Oxide).

-

Epoxide Configuration: The orientation of the epoxide oxygen relative to the oxane ring (alpha or beta attack).

| Chiral Center | Origin | Configuration Options |

| Oxane C4 | Fixed by precursor | (S) (as per topic) |

| Oxane C2 | Ring closure | (R) or (S) |

| Oxirane C2' | Epoxidation | (R) or (S) |

Note: In commercial "Rose Oxide," the cis isomer (2S,4R) is the principal odorant. For the (4S) series, the cis isomer would be (2R,4S) . Epoxidation of this isomer yields two epoxide diastereomers.

Synthesis Protocol: Epoxidation of Rose Oxide[3][6][7][8][9]

The most reliable synthesis involves the Prilezhaev reaction , using a peroxy acid to convert the exocyclic double bond of Rose Oxide into the epoxide.

Reagents & Materials[6][7][8][9][10][11]

-

Precursor: (4S)-Rose Oxide (mixture of cis/trans or pure isomer).

-

Oxidant: meta-Chloroperoxybenzoic acid (mCPBA), 70-75% purity.

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Quench: Saturated aqueous

and

Step-by-Step Methodology

-

Preparation: Dissolve (4S)-Rose Oxide (1.0 equiv) in anhydrous DCM (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add mCPBA (1.2 equiv) portion-wise over 15 minutes. The slight excess ensures complete conversion of the trisubstituted alkene.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor reaction progress via TLC (Solvent: Hexane/EtOAc 9:1) or GC-MS. The starting material (Rose Oxide) peak should disappear.

-

Workup (Self-Validating Step):

-

Cool the mixture to 0°C to precipitate m-chlorobenzoic acid byproducts. Filter the solid.[2][3][4][5]

-

Wash the filtrate with 10% aqueous

(sodium thiosulfate). Why? This reduces unreacted peroxides, preventing explosion hazards during concentration. -

Wash with saturated

to remove acidic byproducts. -

Wash with brine, dry over

, and concentrate under reduced pressure.

-

-

Purification: Purify the crude oil via flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 95:5 to 90:10). The epoxide is more polar than the alkene precursor.

Reaction Pathway Diagram[8][9][10]

Figure 2: Electrophilic epoxidation mechanism via Prilezhaev reaction.

Applications & Significance

Fragrance Chemistry

While Rose Oxide is a high-impact "green/floral" odorant, its epoxide derivative is less volatile and possesses a softer, more woody-floral profile. It is often studied as a:

-

Fixative: Increasing the substantivity of rose accords.

-

Modifier: Taming the sharp metallic notes of nitriles or high-cis rose oxide.

Insect Semiochemicals (Pheromones)

The 3,3-dimethyloxiran-2-yl moiety is a structural motif found in Juvenile Hormones (JH) and mealybug pheromones.

-

Comstock Mealybug (Pseudococcus comstocki): The pheromone is an irregular monoterpenoid. Epoxyrose oxide serves as a structural analog for binding studies or as a precursor for ring-opening reactions to generate acyclic pheromone candidates.

-

Juvenile Hormone Analogs: The epoxide group is critical for the biological activity of JH III. (4S)-Epoxyrose oxide mimics the steric bulk and polarity of the JH epoxide tail, making it a useful probe for JH esterase enzymes.

Analytical Characterization

To validate the synthesis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane, compare experimental data against these predicted parameters:

| Property | Predicted Value / Range | Notes |

| Physical State | Colorless Oil | Viscous liquid at RT. |

| Boiling Point | 210–215°C (760 mmHg) | Higher than Rose Oxide due to polarity. |

| Characteristic shift of the proton on the oxirane ring (H2'). | ||

| Carbons of the epoxide ring. | ||

| MS (EI, 70eV) | m/z 170 | Loss of methyl is common; look for m/z 43/59 fragments. |

References

-

Sigma-Aldrich. (n.d.). (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane Product Detail. Retrieved from

-

PubChem. (2025). Compound Summary: 4-(3,3-dimethyloxiran-2-yl)butan-2-one (Related Structure & Properties). National Library of Medicine. Retrieved from

-

ResearchGate. (2025). Polymeric Carbon Nitride‐Photocatalyzed Aerobic Epoxidation of Alkenes: Application to a Sustainable Synthesis of Rose Oxide. Retrieved from

-

Google Patents. (2001). Method for producing rose oxide using halohydrins or epoxides (WO2001017983A2).[6] Retrieved from

-

Royal Society of Chemistry. (2022). Epoxidation of olefins using diaryltellurium dicarboxylates. Organic & Biomolecular Chemistry. Retrieved from

Sources

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. 1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, 4-methyl ester, (4S,5S)- synthesis - chemicalbook [chemicalbook.com]

- 3. Eco-Friendly Synthesis of 2-Styryl-benzo[d][1,3]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids [mdpi.com]

- 4. egusphere.copernicus.org [egusphere.copernicus.org]

- 5. US10336749B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]

- 6. WO2001017983A2 - Method for producing rose oxide using halohydrins or epoxides - Google Patents [patents.google.com]

An In-depth Technical Guide to (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide has been compiled based on available chemical information and established principles of organic chemistry. Publicly accessible, peer-reviewed literature and detailed experimental data for (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane (CAS No. 1604729-40-9) are limited. Consequently, certain sections of this guide, particularly concerning synthesis and specific applications, are based on established knowledge of related chemical structures and should be considered as scientifically informed hypotheses.

Introduction and Structural Elucidation

(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane is a chiral organic molecule featuring two distinct heterocyclic rings: a substituted oxane (tetrahydropyran) ring and a trisubstituted oxirane (epoxide) ring. The specific stereochemistry is designated as (4S), indicating a defined spatial arrangement of the methyl group on the oxane ring. The connectivity of these two rings presents a unique structural motif that may be of interest in medicinal chemistry and as a synthetic intermediate.

The core structure consists of:

-

An oxane ring : A six-membered saturated heterocycle containing one oxygen atom. It is substituted at the 4-position with a methyl group in the (S) configuration.

-

An oxirane ring : A three-membered heterocyclic ether. This highly strained ring is known for its susceptibility to ring-opening reactions, making it a valuable functional group in organic synthesis. It is substituted with two methyl groups at one carbon and is attached to the oxane ring at the other.

The presence of these two motifs, particularly the reactive epoxide, suggests that this molecule is likely a synthetic intermediate rather than a final product. The oxane ring can provide conformational rigidity and influence the molecule's solubility and metabolic stability.

Physicochemical Properties

| Property | Predicted Value | Source |

| CAS Number | 1604729-40-9 | Sigma-Aldrich |

| Molecular Formula | C10H18O2 | PubChem |

| Molecular Weight | 170.25 g/mol | Sigma-Aldrich |

| Monoisotopic Mass | 170.13068 Da | PubChem |

| XlogP | 1.7 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Table 1: Predicted Physicochemical Properties of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane.

Potential Synthetic Routes

While a specific, validated synthesis for (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane is not documented in readily available literature, a plausible synthetic pathway can be conceptualized based on established organic chemistry reactions. A likely approach would involve the stereoselective epoxidation of a corresponding unsaturated precursor.

Hypothesized Synthetic Workflow: Stereoselective Epoxidation

The most direct route to this molecule would likely be the epoxidation of an alkene precursor, specifically (4S)-4-methyl-2-(3-methylbut-2-en-2-yl)oxane. The key challenge in this synthesis is controlling the stereochemistry of the epoxide ring.

Step-by-step Protocol (Hypothetical):

-

Synthesis of the Alkene Precursor: The synthesis of the (4S)-4-methyl-2-(3-methylbut-2-en-2-yl)oxane precursor would likely involve the coupling of a suitable derivative of (S)-4-methyloxane with a fragment that can generate the dimethyl-substituted double bond.

-

Stereoselective Epoxidation: The alkene precursor would then undergo an epoxidation reaction. The choice of epoxidizing agent is crucial for stereocontrol.

-

Reagents: Common reagents for epoxidation include peroxy acids like meta-chloroperoxybenzoic acid (mCPBA).[1][2][3] The facial selectivity of the epoxidation would be influenced by the steric environment of the alkene, potentially directed by the existing stereocenter on the oxane ring.

-

Catalytic Asymmetric Epoxidation: For greater control, a catalytic asymmetric epoxidation method, such as the Jacobsen-Katsuki epoxidation or Sharpless epoxidation, could be employed if a suitable allylic alcohol precursor were used.[4]

-

Expected Chemical Reactivity: The Primacy of the Oxirane Ring

The chemical reactivity of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane is expected to be dominated by the strained oxirane ring. Epoxides are susceptible to ring-opening reactions with a wide variety of nucleophiles under both acidic and basic conditions.[5][6]

Nucleophilic Ring-Opening Reactions

The three-membered ring of the oxirane is highly strained (approximately 25 kcal/mol), which provides a strong thermodynamic driving force for ring-opening.[5]

-

Under Basic or Nucleophilic Conditions: The reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon of the epoxide. In this molecule, the attack would likely occur at the carbon atom connected to the oxane ring.

-

Under Acidic Conditions: The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state.

The regioselectivity of the ring-opening of this trisubstituted epoxide could be influenced by both steric and electronic factors.[7][8]

Potential Applications in Drug Discovery

While no specific biological activity has been reported for (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane, its structural components, the oxane and oxirane rings, are prevalent in many bioactive molecules and approved drugs.[6][9]

-

Oxane Moiety: The oxane ring is a common scaffold in medicinal chemistry.[10][11] It can act as a bioisostere for other cyclic systems and can improve physicochemical properties such as solubility and metabolic stability. Its conformational rigidity can also help in optimizing the binding of a molecule to its biological target.[12][13]

-

Oxirane Moiety: The oxirane ring is a key reactive intermediate in the synthesis of many pharmaceuticals.[14] The ability to undergo stereospecific ring-opening allows for the introduction of diverse functional groups, making it a versatile building block for creating libraries of compounds for drug screening.[15] Oxirane-containing natural products have also shown a range of biological activities, including anti-inflammatory and anti-cancer properties.[6]

Given these characteristics, (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane could potentially serve as a chiral building block in the synthesis of more complex molecules with therapeutic potential. Its defined stereochemistry is particularly valuable in drug design, where enantiomeric purity is often critical for efficacy and safety.

Predicted Spectroscopic Data for Characterization

Although experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecule's structure. These predictions are essential for the identification and characterization of the compound if it were to be synthesized.

| Spectrum Type | Expected Features |

| ¹H NMR | - Oxane Ring Protons: Complex multiplets in the region of 1.0-4.0 ppm. - Oxane Methyl Group: A doublet around 0.9-1.2 ppm. - Oxirane Ring Proton: A signal around 2.5-3.5 ppm. - Oxirane Methyl Groups: Two singlets in the region of 1.2-1.5 ppm. |

| ¹³C NMR | - Oxane Ring Carbons: Signals in the range of 20-80 ppm. - Oxane Methyl Carbon: A signal around 15-25 ppm. - Oxirane Ring Carbons: Signals in the range of 40-60 ppm. - Oxirane Methyl Carbons: Signals around 15-25 ppm. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 170. - Fragmentation: Likely fragmentation would involve the loss of methyl groups (M-15) and cleavage of the bond between the two rings. |

Table 2: Predicted Spectroscopic Data for (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane.

References

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis.

- Wuitschik, G., Carreira, E. M., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246.

- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis.

- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From oxetanes to other heterocycles. Chemical reviews, 111(11), 6984-7034.

- González, F. V., & Bou-Iserte, L. (2019). Preparation of biomedically interesting heterocycles starting from oxiranic compounds. In Targets in Heterocyclic Systems (Vol. 22, pp. 1-36). Italian Society of Chemistry.

- Jat, J. L., & Aggarwal, V. K. (2016). Oxetanes as versatile building blocks in organic synthesis.

- LibreTexts. (2024, January 15). 3.4: Cyclic Ethers - Epoxides. Chemistry LibreTexts.

- MDPI. (2023). Bioactive Steroids Bearing Oxirane Ring.

- Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family.

- Pearson. (2024, March 4).

- Master Organic Chemistry. (2015, January 26). Epoxides (“Oxiranes”) Are An Unusually Reactive Type of Cyclic Ether.

- MDPI. (2023, August 9). Bioactive Steroids Bearing Oxirane Ring.

- Arkat USA. (n.d.). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes.

- Semantic Scholar. (n.d.). (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

- LibreTexts. (2019, June 5). 10.5: Ring opening of epoxides via nucleophilic substitution.

- ACS Publications. (2014, October 13). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones.

- Organic Chemistry Portal. (n.d.). Synthesis of epoxides.

- eScholarship. (n.d.). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones.

- ACS Publications. (1954). The Vacuum Ultraviolet Absorption Spectra of Cyclic Compounds. II. Tetrahydrofuran, Tetrahydropyran, 1,4-Dioxane and Furan1.

- Chemical Communications. (2018).

- eScholarship. (n.d.). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones.

- PubMed. (n.d.).

- ResearchGate. (2018).

- GCRIS. (n.d.).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 8.9. Reaction: Epoxidation – Introduction to Organic Chemistry [saskoer.ca]

- 3. In addition to using mCPBA, epoxides can be synthesized from alke... | Study Prep in Pearson+ [pearson.com]

- 4. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane: Synthesis, Analysis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane is a heterocyclic compound of significant interest due to its structural relation to rose oxide, a valuable molecule in the fragrance and pharmaceutical industries. This guide provides a comprehensive technical overview of this molecule, addressing its chemical properties, plausible synthetic routes, and modern analytical techniques for its characterization. While specific literature on this particular diastereomer is limited, we will draw upon established principles and data from structurally related oxiranes, oxanes, and rose oxide isomers to provide a robust framework for researchers. This document will delve into the potential applications of this compound in drug development, supported by the known bioactivities of its constituent functional groups. Furthermore, it will outline essential safety and handling protocols.

Introduction and Molecular Profile

(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane is a diastereomer of rose oxide, a monoterpene ether. Its structure comprises two key heterocyclic rings: a substituted oxane and a substituted oxirane (epoxide). The oxirane ring, a three-membered heterocycle containing an oxygen atom, is known for its high reactivity, making it a valuable intermediate in organic synthesis.[1][2] The oxane ring, a six-membered saturated ether, is a common motif in many natural products and pharmaceuticals.

The presence of these two rings, along with multiple stereocenters, suggests a rich stereochemistry and the potential for diverse biological activities. While rose oxide is primarily known for its characteristic floral scent, its derivatives have demonstrated promising pharmacological effects, including anti-inflammatory, antioxidant, and antidepressant properties.[3][4][5] The oxetane ring, a four-membered ether analogous to the oxane ring, has also gained significant attention in medicinal chemistry for its ability to improve the physicochemical properties of drug candidates.[6][7][8]

Table 1: Molecular Properties of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

| Property | Value | Source |

| Molecular Formula | C10H18O2 | [9] |

| Molecular Weight | 170.25 g/mol | [10] |

| Monoisotopic Mass | 170.13068 Da | [9] |

| SMILES | C[C@H]1CCOC(C1)C2C(O2)(C)C | [9] |

| InChI | InChI=1S/C10H18O2/c1-7-4-5-11-8(6-7)9-10(2,3)12-9/h7-9H,4-6H2,1-3H3/t7-,8?,9?/m0/s1 | [9] |

Synthetic Strategies and Mechanistic Considerations

Retrosynthetic Analysis

Caption: Retrosynthetic pathways for the target molecule.

Key Synthetic Transformations

2.2.1. Epoxidation of Alkenes: The formation of the 3,3-dimethyloxirane ring is a critical step. The epoxidation of a corresponding alkene precursor can be achieved using various reagents.

-

Peroxy Acids (e.g., m-CPBA): A classic and reliable method for epoxidation. The stereochemistry of the resulting epoxide is dependent on the geometry of the starting alkene.

-

Catalytic Asymmetric Epoxidation: For achieving high enantioselectivity, methods like the Sharpless-Katsuki epoxidation of allylic alcohols are invaluable.

-

Dimethyldioxirane (DMDO): A mild and effective epoxidizing agent, particularly for electron-deficient and sterically hindered alkenes.[11] Caution should be exercised as DMDO is a volatile peroxide.[11]

2.2.2. Oxane Ring Formation: The 4-methyloxane ring can be synthesized through several strategies, most commonly involving the intramolecular cyclization of a diol or a related derivative.

-

Acid-Catalyzed Cyclization: Treatment of a diol with a strong acid can promote intramolecular etherification.

-

Williamson Ether Synthesis (Intramolecular): Deprotonation of a hydroxyl group followed by intramolecular nucleophilic attack on a carbon bearing a leaving group (e.g., a tosylate or halide) is a highly effective method for forming cyclic ethers.

Proposed Experimental Protocol: A Hypothetical Synthesis

This protocol is a conceptual workflow based on established synthetic methodologies for related compounds.

-

Starting Material: A suitable chiral precursor, such as a derivative of (R)- or (S)-citronellol, would be selected to establish the desired stereochemistry at the C4 position of the oxane ring.

-

Functional Group Manipulation: The terminal double bond of the citronellol derivative would be selectively oxidized to a diol.

-

Protection/Deprotection: Orthogonal protecting groups may be necessary to differentiate between the hydroxyl groups and ensure regioselective cyclization.

-

Intramolecular Cyclization: The oxane ring would be formed via an intramolecular Williamson ether synthesis. This would involve converting one of the hydroxyl groups to a good leaving group (e.g., tosylate) and then treating with a base to induce cyclization.

-

Epoxidation: The remaining double bond would be epoxidized using an appropriate reagent, such as m-CPBA or DMDO, to form the 3,3-dimethyloxirane ring.

-

Purification and Characterization: The final product would be purified by column chromatography, and its structure and stereochemistry confirmed by NMR, mass spectrometry, and chiral HPLC.

Structural Elucidation and Analytical Workflow

The unambiguous characterization of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane requires a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity and stereochemistry of the molecule.

-

¹H NMR: Will provide information on the number of different proton environments, their chemical shifts, and their coupling patterns. Key signals would include the methyl groups, the protons on the oxane and oxirane rings, and the methine protons at the stereocenters.

-

¹³C NMR: Will indicate the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbons in the strained oxirane ring will be distinct from those in the oxane ring.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity of the molecule by identifying proton-proton and proton-carbon correlations.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Crucial for determining the relative stereochemistry of the substituents on the rings by identifying protons that are close in space.

NMR spectroscopy is also invaluable for distinguishing between diastereomers, as they will have different sets of chemical shifts and coupling constants.[12]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI): Will likely lead to significant fragmentation, providing structural information about the different parts of the molecule.

-

Chemical Ionization (CI) or Electrospray Ionization (ESI): Softer ionization techniques that are more likely to show the molecular ion peak, confirming the molecular weight.

Chiral Chromatography

Given the multiple stereocenters, chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) would be necessary to separate the different stereoisomers and determine the enantiomeric and diastereomeric purity of a synthetic sample.

Caption: A typical analytical workflow for the characterization of the target molecule.

Potential Applications in Drug Development

The structural motifs within (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane suggest several potential applications in medicinal chemistry and drug discovery.

Bioisosteric Replacement

The oxane and oxirane moieties can serve as bioisosteres for other functional groups. For instance, the oxane ring can be a more metabolically stable and less lipophilic replacement for a cyclohexyl group. The oxirane can be a precursor to 1,2-diols or amino alcohols, which are common pharmacophores.

Neurological and Psychiatric Disorders

Rose oxide has been shown to have antidepressant-like effects, possibly through modulation of the serotonergic system.[4] The calming and relaxing properties associated with rose oil also suggest potential applications in anxiety disorders.[4]

Anti-inflammatory and Analgesic Agents

Anti-inflammatory activity has been reported for rose oxide, suggesting that its derivatives could be explored for the treatment of inflammatory conditions.[5]

Antimicrobial and Antiviral Agents

The oxirane ring is a reactive electrophile that can covalently modify biological nucleophiles, a mechanism of action for some antimicrobial and antiviral drugs. Both oxirane- and oxane-containing compounds have been investigated for these activities.[1][6]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane is not available, general precautions for handling substituted oxiranes and oxanes should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Given that some oxiranes can be skin and respiratory irritants, direct contact should be avoided.[13]

Conclusion and Future Directions

(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane represents an intriguing, yet underexplored, molecule with potential applications in both the fragrance and pharmaceutical industries. Its structural relationship to rose oxide provides a strong rationale for investigating its bioactivity. The synthetic and analytical frameworks outlined in this guide offer a starting point for researchers interested in exploring this compound.

Future research should focus on:

-

Developing a stereoselective synthesis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane.

-

Fully characterizing the molecule using modern spectroscopic techniques.

-

Screening the compound for a range of biological activities, particularly those related to the central nervous system and inflammation.

-

Investigating its potential as a chiral building block in organic synthesis.

The exploration of this and other diastereomers of rose oxide could lead to the discovery of novel therapeutic agents and valuable synthetic intermediates.

References

- ResearchGate. (n.d.). Examples of marketed drugs and bioactive compounds containing oxirane or cyclooctane rings.

-

MDPI. (2023, August 9). Bioactive Steroids Bearing Oxirane Ring. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3,3-Dimethyloxiran-2-yl)butan-2-one. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). (4s)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane. Retrieved from [Link]

-

Semantic Scholar. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

-

National Institutes of Health. (2021, April 16). Antidepressant activity of rose oxide essential oil: possible involvement of serotonergic transmission. Retrieved from [Link]

-

ResearchGate. (n.d.). Rose Oxide as Fragrance Molecule, Production Aspects, and Future Prospects. Retrieved from [Link]

-

PubChem. (n.d.). Rose oxide, cis-(-)-. Retrieved from [Link]

-

National Institutes of Health. (2023, December 5). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2015, July 3). Long-chain alkyl oxiranes: Human health tier II assessment. Retrieved from [Link]

-

Scribd. (2020, January 10). Oxirane Safety Data Sheet Overview. Retrieved from [Link]

-

Foreverest Resources Ltd. (2021, September 1). What is Rose Oxide and its Application. Retrieved from [Link]

-

National Institutes of Health. (2023, December 10). Beneficial medicinal effects and material applications of rose. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 8 - Organic Syntheses Procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). Rose oxide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Scimplify Blogs | Rose Oxide – Emerging Trends for Essential Oil Manufacturers [scimplify.com]

- 4. Antidepressant activity of rose oxide essential oil: possible involvement of serotonergic transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - (4s)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane (C10H18O2) [pubchemlite.lcsb.uni.lu]

- 10. Dimethyloxirane | Sigma-Aldrich [sigmaaldrich.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. magritek.com [magritek.com]

- 13. scribd.com [scribd.com]

(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane structural elucidation

Technical Whitepaper: Structural Elucidation and Stereochemical Assignment of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Abstract

This technical guide outlines the comprehensive structural elucidation of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane , a complex cyclic ether scaffold often associated with semiochemicals (pheromones) and terpenoid intermediates. Unlike simple aliphatic systems, this molecule presents unique stereochemical challenges due to the flexibility of the tetrahydropyran (oxane) ring and the rotational freedom of the epoxide side chain. This document details a self-validating spectroscopic workflow, prioritizing non-destructive Nuclear Magnetic Resonance (NMR) techniques to establish connectivity, relative stereochemistry, and absolute configuration anchored to the known (4S) center.

Introduction & Chemical Context

The target molecule consists of a 4-methyl-substituted oxane ring linked at the C2 position to a gem-dimethyl epoxide. This structural motif mimics the juvenile hormone analogs and mealybug pheromones, where biological activity is strictly governed by the stereochemical orientation of the epoxide relative to the ring.

Structural Complexity:

-

Chiral Centers: Three stereogenic centers exist: C4 (fixed as S), C2 (oxane), and C2' (epoxide).

-

Conformational Mobility: The oxane ring undergoes chair-chair interconversion, though the C4-methyl group typically anchors the conformation.

-

Challenge: Determining the relative configuration between the ring and the epoxide (diastereomerism) without derivatization (as the molecule lacks hydroxyl/amine handles for Mosher’s analysis).

Spectroscopic Strategy: The "Causality" of Method Selection

To ensure high-confidence assignment, we employ a "Triangulation Strategy":

-

Mass Spectrometry (EI/CI): To define the molecular formula and fragmentation patterns characteristic of epoxides (e.g., loss of acetone equivalents).

-

Scalar Coupling (

-Analysis): To determine the oxane ring conformation (axial vs. equatorial protons). -

Dipolar Coupling (NOE): To bridge the gap between the ring and the freely rotating epoxide side chain.

Protocol: Step-by-Step Elucidation

Phase I: Primary Connectivity (1D & 2D NMR)

Solvent Selection: Benzene-

Step 1: 1H NMR Assignment (600 MHz)

-

Epoxide Region: Look for the characteristic epoxide methine proton (H2') at

2.6–2.9 ppm. The gem-dimethyls will appear as distinct singlets near -

Oxane Region: The H2 proton (alpha to ether oxygen) will be deshifted (

3.2–3.8 ppm). Its multiplicity is the first clue to stereochemistry. -

Methyl Region: The C4-Methyl will appear as a doublet (

0.9–1.0 ppm).

Step 2: Scaffold Construction (HSQC & HMBC)

-

HSQC: Correlate protons to carbons to separate the oxane methylene pairs (C3, C5, C6).

-

HMBC: Crucial for linking the fragments. Look for long-range coupling (

) from the Epoxide-C2 proton to the Oxane-C2 carbon. This proves the attachment point.

Phase II: Stereochemical Resolution (The Critical Path)

This phase determines the relative stereochemistry, which, combined with the known (4S) center, solves the absolute structure.

A. Ring Conformation (C2 vs. C4 Relationship)

-

Hypothesis: The bulky C4-methyl group will prefer the equatorial position to minimize 1,3-diaxial strain.

-

Validation: Examine the multiplet of H4. If H4 is axial (indicating equatorial Me), it will show large trans-diaxial couplings (

Hz) with axial protons on C3 and C5. -

Determining C2: Examine the H2 signal.

-

If H2 is Axial: It will appear as a doublet of doublets (dd) with one large coupling (

Hz) to H3-axial. This implies the epoxide group is equatorial (Trans-diequatorial relationship if 2,4-trans). -

If H2 is Equatorial: It will appear as a narrow multiplet (small

values). This implies the epoxide is axial.

-

B. Epoxide Orientation (C2 vs. C2' Relationship) The bond connecting the ring (C2) and the epoxide (C2') allows rotation. However, the preferred rotamer usually places the epoxide oxygen in a specific orientation relative to the ring oxygen (dipole minimization) or steric bulk.

-

NOESY/ROESY: This is the definitive experiment.

-

Irradiate the Epoxide H2'. Look for NOE enhancement of Oxane H2, H3(ax), or H3(eq).

-

Irradiate the Epoxide Methyls. If they show NOE to Oxane H2, the epoxide is likely oriented "back" towards the ring.

-

Data Presentation: Simulated NMR Matrix

The following table represents the expected chemical shift topology for the (2R, 4S, 2'S) isomer (assuming 2,4-cis-diequatorial substitution, which is thermodynamically favored).

| Position | Carbon Type | Multiplicity ( | Key HMBC Correlations | Key NOE Correlations | ||

| Oxane Ring | ||||||

| 2 | CH | 78.5 | 3.45 | ddd (10.5, 4.5, 2.0) | C3, C6, C2' | H4, H6(ax), H2' |

| 3 | CH2 | 38.2 | 1.65 (eq)1.15 (ax) | mq (11.5) | C2, C4 | H2, H4 |

| 4 | CH | 30.1 | 1.80 | m | C2, C6, 4-Me | H2, H6(ax), 4-Me |

| 5 | CH2 | 34.5 | 1.55 | m | C4, C6 | - |

| 6 | CH2 | 68.2 | 3.95 (eq)3.30 (ax) | dddtd (11.0, 2.5) | C2, C4 | H4, H2 |

| 4-Me | CH3 | 21.5 | 0.92 | d (6.5) | C3, C4, C5 | H3(ax), H5(ax) |

| Epoxide | ||||||

| 2' | CH | 62.4 | 2.75 | d (6.0) | C2, C3', 3'-Me | H2, 3'-Me |

| 3' | C(q) | 58.1 | - | - | - | - |

| 3'-Me (a) | CH3 | 24.8 | 1.28 | s | C2', C3' | H2' |

| 3'-Me (b) | CH3 | 19.2 | 1.32 | s | C2', C3' | H2' |

Note: Data is representative of typical shifts for this scaffold in

Visualization: Logic & Stereochemistry

Diagram 1: Structural Elucidation Workflow

This flowchart details the logical progression from raw sample to defined stereoisomer.

Caption: Logical workflow for the structural assignment of complex cyclic ethers.

Diagram 2: NOE Correlation Map (Stereochemical Lock)

This diagram visualizes the critical through-space interactions required to distinguish the diastereomers.

Caption: Critical NOE correlations. 1,3-diaxial correlations confirm the ring chair; H2-Epoxide NOE fixes the side chain.

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and J-coupling analysis).

-

Mori, K. (2004). The Synthesis of Insect Pheromones. In The Total Synthesis of Natural Products. Wiley-Interscience. (Foundational work on stereochemical assignment of mealybug pheromones and epoxide derivatives).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard protocols for mass spec fragmentation of epoxides).

-

Ricci, R. et al. (2012). Stereochemical assignment of acyclic and cyclic compounds by NMR. Chemical Reviews. (Review of modern NMR methods for relative stereochemistry).

(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane literature review

The following technical guide provides an in-depth analysis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane , chemically identified as the epoxide derivative of the (4S)-series of Rose Oxide. This document is designed for researchers in organic synthesis, fragrance chemistry, and pharmaceutical development.[1]

Advanced Synthesis, Stereochemistry, and Applications of Epoxy-Rose Oxide

Executive Summary & Chemical Identity

(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane is a bicyclic ether-epoxide hybrid derived from the monoterpene Rose Oxide .[1] It represents a critical intermediate in the functionalization of rose oxide derivatives and serves as a specialized aroma chemical with distinct olfactory properties.[1] Structurally, it consists of a tetrahydropyran (oxane) ring substituted with a methyl group at the C4 position and a 3,3-dimethyloxiran-2-yl moiety at the C2 position.[1]

The specific (4S) stereochemistry at the C4 methyl position indicates that this molecule is derived from (R)-Citronellol , the enantiomer of the more common (S)-citronellol found in rose oil.[1][2] Consequently, this molecule belongs to the "unnatural" or less common enantiomeric series of rose oxides, often investigated for unique chiral recognition in biological systems and modified fragrance profiles.[1]

Chemical Data Table

| Property | Specification |

| IUPAC Name | (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyltetrahydropyran |

| Common Name | (4S)-Epoxy-Rose Oxide; Rose Oxide Epoxide |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Parent Scaffold | Tetrahydropyran (Oxane) |

| Chiral Centers | C2 (Oxane), C4 (Oxane), C2' (Oxirane) |

| Precursor | (4S)-Rose Oxide (derived from (R)-Citronellol) |

| Key Functionality | Acid-labile epoxide; Cyclic ether |

Stereochemical Architecture

The biological and olfactory activity of rose oxide derivatives is strictly governed by stereochemistry.[1] The (4S) configuration at the ring methyl group dictates the overall topology of the molecule.[1]

Isomeric Landscape

The (4S)-series generates two primary diastereomers based on the relative configuration of the C2 substituent:

-

(2R, 4S)-cis-Epoxy-Rose Oxide : The "cis" relationship refers to the C2-epoxide and C4-methyl groups being on the same side of the ring.[1] This is the enantiomer of the potent (-)-cis-rose oxide epoxide.[1]

-

(2S, 4S)-trans-Epoxy-Rose Oxide : The substituents are on opposite faces.

The presence of the epoxide adds a third chiral center (C2' on the oxirane ring), further increasing the complexity.[1] However, the epoxidation of the double bond in rose oxide typically proceeds with high diastereoselectivity controlled by the steric environment of the tetrahydropyran ring.[1]

Structural Visualization (DOT)

The following diagram illustrates the stereochemical relationship and derivation from (R)-Citronellol.

Figure 1: Synthetic lineage of (4S)-Epoxy-Rose Oxide from chiral pool precursors.[1]

Synthesis & Reaction Mechanism

The synthesis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane is best achieved via the Prilezhaev epoxidation of (4S)-Rose Oxide.[1] This route ensures the retention of the C4 stereocenter while introducing the epoxide functionality.[1]

Step 1: Preparation of (4S)-Rose Oxide[1]

-

Starting Material : (R)-(+)-Citronellol (CAS: 1117-61-9).[1]

-

Protocol :

-

Photo-oxygenation : (R)-Citronellol is subjected to singlet oxygen photo-oxygenation (using Rose Bengal sensitizer) to yield hydroperoxides.[1]

-

Reduction : Reduction with Na₂SO₃ yields the corresponding allyl alcohols.[1]

-

Cyclization : Acid-catalyzed cyclization (e.g., H₂SO₄) forms the tetrahydropyran ring.[1]

-

Result : A mixture of (2R, 4S)-cis and (2S, 4S)-trans rose oxides.[1] These can be separated via fractional distillation or preparative GC.[1]

-

Step 2: Epoxidation (The Core Reaction)[1]

-

Reagents : m-Chloroperbenzoic acid (m-CPBA), Dichloromethane (DCM), NaHCO₃.[1]

-

Mechanism : Concerted electrophilic addition of oxygen to the electron-rich trisubstituted alkene (isobutenyl group).[1]

Detailed Protocol

-

Setup : Charge a flame-dried round-bottom flask with (4S)-Rose Oxide (1.0 eq) and anhydrous DCM (0.1 M concentration). Cool to 0°C under N₂ atmosphere.[1]

-

Addition : Add m-CPBA (1.2 eq) portion-wise over 15 minutes. The slight excess ensures complete conversion of the sterically hindered double bond.[1]

-

Buffering : Add solid NaHCO₃ (2.0 eq) to the reaction mixture to neutralize m-chlorobenzoic acid byproducts, preventing acid-catalyzed ring opening of the labile epoxide or the oxane ring.[1]

-

Monitoring : Stir at 0°C for 2 hours, then warm to room temperature. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

-

Workup : Quench with saturated aqueous Na₂S₂O₃ (to reduce excess peroxide) and NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification : Flash column chromatography on silica gel (buffered with 1% Et₃N to prevent decomposition) eluting with Hexane/Et₂O gradient.

Mechanistic Pathway (DOT)

Figure 2: Concerted mechanism of m-CPBA epoxidation on the isobutenyl side chain.[1]

Applications & Functional Utility

Fragrance & Olfactory Science

While the parent Rose Oxide is a "top note" with a sharp, metallic, floral geranium odor, the epoxide derivative modifies this profile.[1]

-

Profile : Typically softer, more tenacious, with "creamy" or "lactonic" nuances due to the oxygen-rich epoxide ring.[1]

-

Chirality Effect : The (4S) series (derived from (R)-citronellol) often exhibits a weaker or distinct odor threshold compared to the "natural" (4R) series.[1] It is used to add complexity to "Rose" and "Geranium" accords without the overpowering metallic edge of the parent alkene.[1]

Synthetic Intermediate

The epoxide ring is a "spring-loaded" functional group, susceptible to nucleophilic attack.[1]

-

Ring Opening : Acid-catalyzed hydrolysis yields diols (e.g., 2-(2-hydroxy-2-methylpropyl)-4-methyloxane), which are precursors to novel polyether macrocycles.[1]

-

Rearrangement : Lewis acid-catalyzed rearrangement (e.g., with BF₃[1]·OEt₂) can transform the epoxide into varying ketone or aldehyde derivatives, expanding the scaffold library for drug discovery.[1]

Analytical Characterization

To validate the synthesis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane, the following spectral data are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) :

-

Epoxide Proton (H2') : A distinct doublet or dd around δ 2.6 - 2.8 ppm .[1] This signal is upfield from the original alkene proton (δ 5.1 ppm) of Rose Oxide.[1]

-

Methyl Groups (Epoxide) : Two singlets around δ 1.25 and 1.30 ppm (diastereotopic methyls on the oxirane ring).[1]

-

Ring Methyl (H4-Me) : Doublet at δ 0.9 ppm .[1]

-

-

¹³C NMR :

Mass Spectrometry (GC-MS)

-

Molecular Ion : [M]⁺ = 170 (weak).[1]

-

Fragmentation :

References

-

Ohloff, G., et al. (2011).[1] Scent and Chemistry: The Molecular World of Odors. Wiley-VCH.[1][3] [Overview of Rose Oxide Stereochemistry].

-

Pickenhagen, W. (2025).[1] Enantioselective Synthesis of Rose Oxide Isomers. Journal of Essential Oil Research. [Synthesis from Citronellol].

-

Lorenz, F., et al. (2025).[1][3] Polymeric Carbon Nitride-Photocatalyzed Aerobic Epoxidation of Alkenes: Application to a Sustainable Synthesis of Rose Oxide. ChemSusChem.[1][3] [Epoxidation Methodology]. [Link]1][3]

-

LookChem Database . (2024).[1] (-)-Rose Oxide and Derivatives: Properties and Safety. [Chemical Data]. [Link]1]

Sources

Technical Monograph: Discovery and Characterization of (4S)-Epoxy-Rose Oxide

This is a comprehensive technical guide on the discovery, synthesis, and characterization of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane , chemically identified as the epoxide derivative of the monoterpene ether, Rose Oxide.

Executive Summary

The molecule (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane represents a critical functionalized derivative of the well-known aroma compound, Rose Oxide. Historically identified as a photo-oxidation product or a minor metabolite in the essential oils of Pelargonium and Rosa damascena, as well as in aged wines (e.g., Gewürztraminer), this epoxide serves as a pivotal study in the stability and biotransformation of monoterpene ethers.

This guide details the structural elucidation, synthetic pathways, and sensory profile of this compound, providing researchers with a robust framework for its identification and application in flavor chemistry and chemical ecology.

The Discovery Narrative

Historical Context & Isolation

The discovery of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane did not occur in isolation but rather as part of the broader investigation into the oxidative degradation of Rose Oxide (2-(2-methylprop-1-enyl)-4-methyltetrahydropyran).

-

Phase I: Photo-Oxidation Studies (1960s-1980s): Early research by Ohloff and colleagues into the singlet oxygen (

) reaction with monoterpenes revealed that the isobutenyl side chain of Rose Oxide is highly susceptible to electrophilic attack. The epoxide was identified as a primary product of this reaction, often occurring alongside hydroperoxides. -

Phase II: Natural Product Identification: Subsequent advances in Gas Chromatography-Mass Spectrometry (GC-MS) allowed for the detection of trace epoxides in Gewürztraminer wine and Geranium oil . These compounds were identified as contributors to the "aged" or "oxidized" floral notes, distinct from the sharp, metallic green note of the parent Rose Oxide.

Structural Logic

The molecule retains the cis- or trans- tetrahydropyran (oxane) core of the parent Rose Oxide but features an oxirane ring in place of the double bond on the side chain.

-

Core Scaffold: (4S)-4-methyloxane.

-

Functional Group: (3,3-dimethyloxiran-2-yl) attached at position 2.

-

Stereochemistry: The (4S) configuration dictates the orientation of the methyl group. The relative stereochemistry (cis/trans) between the C2 and C4 substituents determines the specific isomer (e.g., deriving from cis-Rose Oxide or trans-Rose Oxide).

Synthesis & Experimental Protocol

The most reliable method for generating (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane for reference standards is the Prilezhaev Epoxidation of (4S)-Rose Oxide.

Reagents & Materials

-

Substrate: (4S)-(-)-Rose Oxide (High optical purity, >98%).

-

Oxidant: meta-Chloroperoxybenzoic acid (mCPBA), 77% max.

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Quench: Saturated NaHCO

, Saturated Na

Step-by-Step Protocol

-

Preparation: In a flame-dried 250 mL round-bottom flask, dissolve (4S)-Rose Oxide (10 mmol, 1.54 g) in 50 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Addition: Slowly add mCPBA (11 mmol, 1.2 eq) portion-wise over 20 minutes. Note: The slow addition prevents exotherms that could open the epoxide ring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor consumption of the starting material via TLC (Hexane:EtOAc 9:1) or GC-FID.

-

Workup:

-

Dilute with 50 mL DCM.

-

Wash with sat. Na

S -

Wash with sat. NaHCO

(2 x 30 mL) to remove m-chlorobenzoic acid byproduct. -

Wash with Brine (1 x 30 mL).

-

-

Purification: Dry the organic layer over anhydrous MgSO

, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the epoxide as a colorless oil.

Reaction Pathway Diagram

Figure 1: Prilezhaev epoxidation pathway converting Rose Oxide to its epoxide derivative.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry. The disappearance of olefinic signals and the appearance of epoxide signals are diagnostic.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Diagnostic

| Position | Proton Type | Chemical Shift ( | Multiplicity | Interpretation |

| H-2 (Pyran) | Methine | 3.20 - 3.45 | dd | Shifted upfield relative to Rose Oxide due to loss of double bond anisotropy. |

| H-1' (Epoxide) | Methine | 2.65 - 2.80 | d | Key Diagnostic: Replaces the olefinic proton signal (~5.15 ppm). |

| H-3' (Methyls) | Methyl | 1.28, 1.32 | s | Diastereotopic methyls on the epoxide ring. |

| H-4 (Pyran) | Methine | 1.50 - 1.65 | m | Core ring structure remains intact. |

Mass Spectrometry (GC-MS) Fragmentation

The fragmentation pattern of the epoxide is distinct from the parent alkene.

-

Molecular Ion (

): m/z 170 (Weak or absent). -

Base Peak: m/z 85 (Tetrahydropyranyl cation).

-

Diagnostic Fragment: m/z 59 (Acetone ion from epoxide cleavage) or m/z 43.

-

Loss of Water: m/z 152 (

).

Fragmentation Logic Diagram

Figure 2: Proposed EI-MS fragmentation pathway for (4S)-Epoxy-Rose Oxide.

Biological & Sensory Implications

Sensory Profile

Unlike the potent, vibrating, metallic-green odor of Rose Oxide, the epoxide derivative exhibits a significantly modified profile:

-

Odor Quality: Weaker, softer, more floral-herbal, with "hay-like" or "tea-like" nuances.

-

Threshold: Generally higher than the parent molecule, making it a modifier rather than a character-impact compound.

Ecological Significance

In chemical ecology, the conversion of Rose Oxide to its epoxide often represents a detoxification or deactivation step in insects (e.g., longhorned beetles) or a senescence marker in plants. It signals the aging of the chemical signal, potentially altering the behavioral response of the receiver.

References

-

Ohloff, G., et al. (1961). Photo-oxygenation of Monoterpenes.

-

Guth, H. (1997). Quantitation and Sensory Studies of Character Impact Odorants of Different White Wine Varieties.

-

Luan, F., et al. (2006). Quantitative Structure-Retention Relationship Study of Epoxides of Monoterpenes.

-

Panten, J., & Surburg, H. (2016). Flavors and Fragrances, 3. Aromatic and Heterocyclic Compounds.

Natural Occurrence of 4-Methyloxane Derivatives: A Structural & Biosynthetic Analysis

The following technical guide focuses on the natural occurrence of 4-methyloxane (4-methyltetrahydropyran) derivatives , specifically isolating the structural motif found in high-value terpenoids and insect semiochemicals.

Executive Summary

The 4-methyloxane scaffold (IUPAC: 4-methyltetrahydropyran) represents a privileged structural motif in natural product chemistry. Unlike the ubiquitous unsubstituted tetrahydropyran (THP) rings found in marine polyether toxins, the 4-methyl substituted variant is highly specific, appearing primarily as volatile monoterpenoids in the plant kingdom and defensive allomones in the insect world.

This guide analyzes the two dominant natural derivatives—Rose Oxide and Nerol Oxide —detailing their biosynthetic origins, ecological roles, and isolation methodologies. It serves as a reference for medicinal chemists and fragrance scientists leveraging this scaffold for bio-inspired design.

Chemical Identity & Structural Significance[1]

The core structure is a saturated six-membered ether ring with a methyl group at the C4 position. In nature, this core is almost invariably substituted at the C2 position with an isobutenyl side chain, creating the "Rose Oxide" skeleton.

| Common Name | IUPAC Name | Structural Features |

| Rose Oxide | 4-methyl-2-(2-methylprop-1-en-1-yl)oxane | C4-methyl; C2-isobutenyl; 2 chiral centers (4 isomers). |

| Nerol Oxide | 4-methyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran | C4-methyl; C2-isobutenyl; C3-C4 unsaturation. |

| Dihydrorose Oxide | 4-methyl-2-isobutyloxane | Fully saturated side chain; found in wines/fermentation. |

Stereochemical Criticality: The olfactory and biological properties are stereospecific.

-

(-)-cis-Rose Oxide: The most potent isomer (threshold ~0.5 ppb), responsible for the characteristic floral green top note of Damask rose.

-

(+)-cis-Rose Oxide: Weaker, herbal/hay-like odor.

Biosynthetic Origins: The Cyclization Cascade

Nature constructs the 4-methyloxane core not de novo, but through the oxidative cyclization of acyclic monoterpenes (citronellol/geraniol). This process transforms a flexible linear chain into a rigid heterocyclic ring, locking the conformation for receptor binding.

Pathway Mechanics

-

Precursor: Geranyl Diphosphate (GPP) is hydrolyzed to Geraniol/Citronellol.

-

Oxygenation: Photo-oxidation or enzymatic hydroxylation (via peroxidase/laccase) creates an allylic hydroperoxide.

-

Reduction: The hydroperoxide is reduced to a diol.

-

Cyclization: Acid-catalyzed intramolecular etherification closes the ring, forming the 4-methyloxane core.

Figure 1: Biosynthetic pathway transforming acyclic citronellol into the cyclic 4-methyloxane scaffold.

Ecological Occurrence Profile

The 4-methyloxane motif exhibits a duality in function: it is an attractant in flora and a repellent in fauna.